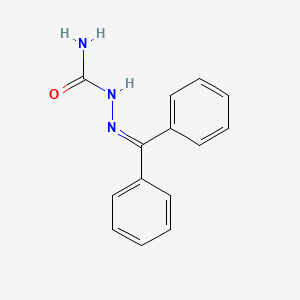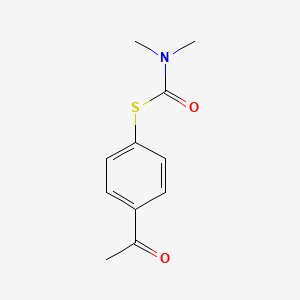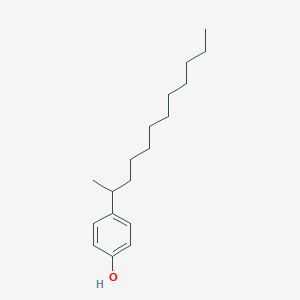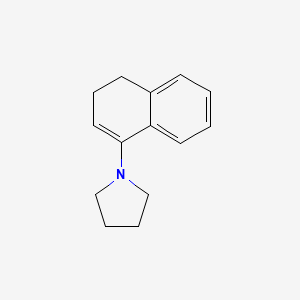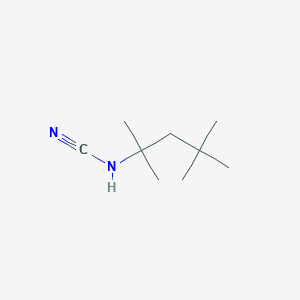![molecular formula C22H24N4O12Sn B14720697 Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane CAS No. 15081-82-0](/img/structure/B14720697.png)
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane is an organotin compound characterized by the presence of two butyl groups and two 3,5-dinitrobenzoyl groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 3,5-dinitrobenzoyl chloride in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
(C4H9)2SnO+2C7H3(NO2)2COCl→(C4H9)2Sn[OC(O)C7H3(NO2)2]2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors equipped with reflux condensers to manage the heat and ensure efficient mixing of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of higher oxidation state tin compounds.
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions where the 3,5-dinitrobenzoyl groups are replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibutylbis[(3,5-diaminobenzoyl)oxy]stannane.
Substitution: Dibutylbis[(substituted benzoyl)oxy]stannane derivatives.
Applications De Recherche Scientifique
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form stable complexes with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the tin center, which acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic groups in biological molecules.
Comparaison Avec Des Composés Similaires
- Dibutylbis[(stearoyloxy)stannane]
- Dibutyldiphenylstannane
- Dibutylbis[(octadec-9-enoyloxy)stannane]
Comparison: Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity compared to other similar compounds. The nitro groups enhance the compound’s ability to participate in redox reactions and form stable complexes with biological molecules, making it particularly useful in applications requiring strong oxidative or reductive capabilities.
Propriétés
Numéro CAS |
15081-82-0 |
|---|---|
Formule moléculaire |
C22H24N4O12Sn |
Poids moléculaire |
655.2 g/mol |
Nom IUPAC |
[dibutyl-(3,5-dinitrobenzoyl)oxystannyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/2C7H4N2O6.2C4H9.Sn/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-3-4-2;/h2*1-3H,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
KIJMRHRQSCGJST-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



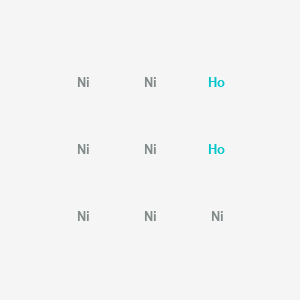
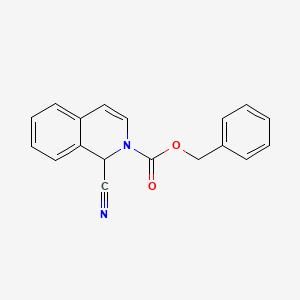
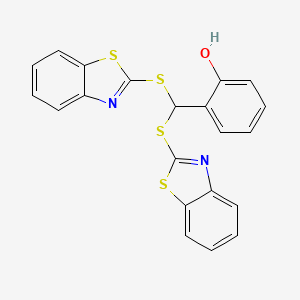
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)


